molecular formula C11H15NO2S B1272800 N-benzyltetrahydrothiophen-3-amine 1,1-dioxide CAS No. 321580-44-3

N-benzyltetrahydrothiophen-3-amine 1,1-dioxide

Cat. No. B1272800
M. Wt: 225.31 g/mol
InChI Key: NIAUYOOLQHAXNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyltetrahydrothiophen-3-amine 1,1-dioxide is a chemical compound that is part of a broader class of sulfur-containing heterocycles. These compounds are of interest due to their potential applications in various fields, including the synthesis of dyes and pharmaceuticals. The papers provided discuss several compounds related to N-benzyltetrahydrothiophen-3-amine 1,1-dioxide, focusing on their synthesis, structural analysis, and reactivity.

Synthesis Analysis

The synthesis of related sulfur-containing heterocycles has been explored through various synthetic transformations. For instance, benzo[b]thiophene-3(2H)-one-1,1-dioxide has been used as a starting material for the synthesis of a range of styryl disperse dyes, novel annelated 2-aminothiophene-based azo dyes, and hydazone disperse dyes . Additionally, modified synthesis procedures have been developed to achieve condensation reactions between 3-methyl-4-nitro-2,5-dihydrothiophene 1,1-dioxide and aromatic aldehydes, leading to a broad range of previously unknown 2-benzylidene-4-nitro-2,5-dihydrothiophene 1,1-dioxides . These methods are promising for the assembly of fused polycyclic nitrosulfolane derivatives.

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using various analytical techniques. X-ray diffraction methods have revealed the bond lengths and angles in compounds such as 3-benzylamino-1,2-benzisothiazole 1,1-dioxide, which show similarities to ether pseudosaccharyl derivatives . The structural features of 2-benzylidene-4-nitro-2,5-dihydrothiophene 1,1-dioxides have been established based on IR spectra, NMR spectra, two-dimensional HMQC and HMBC experiments, quantum-chemical calculations, and X-ray structural analysis .

Chemical Reactions Analysis

The reactivity of these sulfur-containing heterocycles has been explored in various chemical reactions. For example, the implications of the structural data for the reactivity of 3-benzylamino-1,2-benzisothiazole 1,1-dioxide by catalytic transfer reduction have been investigated . Additionally, the domino reaction of polyfluorophenyl sulfides, sulfoxides, and sulfones with ammonia or amines has been studied, leading to the synthesis of polyfluorinated benzothiazines and their oxides and dioxides .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their structural features. The coloristic and dyeing properties of the synthesized dyes on polyester have been studied, indicating potential applications in the textile industry . The chemical structures of the cyclization products have been confirmed by detailed NMR analysis and comparison with quantum chemistry methods .

Scientific Research Applications

1. Chemical Reactivity Studies:

  • N-benzyltetrahydrothiophen-3-amine 1,1-dioxide derivatives like 3,4-diphenyl-1,2,5-thiadiazole 1,1-dioxide have been studied for their reactivity with nitrogenous nucleophiles, offering insights into equilibrium constants and product characterization in organic synthesis (Caram et al., 2003).

2. Structural Analysis and Reactivity:

  • Investigations into the structural properties of related compounds, such as 3-benzylamino-1,2-benzisothiazole 1,1-dioxide, provide insights into bond lengths and angles that are crucial for understanding their reactivity in catalytic processes (Fonseca, 2009).

3. Organocatalysis:

  • Chiral N,N'-dioxides, closely related to N-benzyltetrahydrothiophen-3-amine 1,1-dioxide, have been developed as new ligands and organocatalysts for catalytic asymmetric reactions, significantly contributing to the field of asymmetric synthesis and organocatalysis (Liu, Lin, & Feng, 2011).

4. Catalysis and Chemical Transformations:

  • Research on the reactivity of benzyl C-N bonds related to N-benzyltetrahydrothiophen-3-amine 1,1-dioxide in chemical transformations, such as the photochemical release of amines, provides valuable data for the development of new synthetic methodologies (Wang, Devalankar, & Lu, 2016).

5. Advanced Material Development:

  • The synthesis of novel dyes and intermediates using derivatives of benzo[k,l]thioxanthene-3,4-dicarboxylic acid-7,7-dioxide, structurally related to N-benzyltetrahydrothiophen-3-amine 1,1-dioxide, showcases the compound's potential in the development of materials with specific coloristic properties (Kadhim, Mak, & Peters, 2008).

6. Photopolymerization Studies:

  • Investigations into benzophenone derivatives containing tertiary amine groups, related to N-benzyltetrahydrothiophen-3-amine 1,1-dioxide, have led to the development of new photoinitiators for UV-curing acrylate systems, contributing to the advancement in photopolymerization technologies (Cheng, Zhang, & Shi, 2012).

properties

IUPAC Name

N-benzyl-1,1-dioxothiolan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c13-15(14)7-6-11(9-15)12-8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIAUYOOLQHAXNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60387607
Record name N-benzyltetrahydrothiophen-3-amine 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60387607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyltetrahydrothiophen-3-amine 1,1-dioxide

CAS RN

321580-44-3
Record name N-benzyltetrahydrothiophen-3-amine 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60387607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.